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1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Kinase inhibition Regioisomer SAR Fragment-based drug design

1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034591-31-4) is a synthetic urea derivative featuring a 4-fluorobenzyl group linked via a methylene spacer to one urea nitrogen and a 5-methyl-1,2-oxazol-4-ylmethyl moiety linked via a methylene spacer to the other urea nitrogen. With a molecular weight of 263.27 Da, calculated partition coefficient (XLogP3) of 1.3, topological polar surface area (TPSA) of 67.2 Ų, and 4 rotatable bonds, this compound falls squarely within fragment-like chemical space (MW < 300, cLogP <.

Molecular Formula C13H14FN3O2
Molecular Weight 263.272
CAS No. 2034591-31-4
Cat. No. B2730104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
CAS2034591-31-4
Molecular FormulaC13H14FN3O2
Molecular Weight263.272
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3O2/c1-9-11(8-17-19-9)7-16-13(18)15-6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,18)
InChIKeyFDRQJKJMQYWYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034591-31-4): Fragment-Like Urea Scaffold for Kinase-Targeted Library Design


1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034591-31-4) is a synthetic urea derivative featuring a 4-fluorobenzyl group linked via a methylene spacer to one urea nitrogen and a 5-methyl-1,2-oxazol-4-ylmethyl moiety linked via a methylene spacer to the other urea nitrogen [1]. With a molecular weight of 263.27 Da, calculated partition coefficient (XLogP3) of 1.3, topological polar surface area (TPSA) of 67.2 Ų, and 4 rotatable bonds, this compound falls squarely within fragment-like chemical space (MW < 300, cLogP < 3) [1][2]. It is commercially available through the Life Chemicals fragment library (Catalog No. F6512-9215) and is investigated as a pharmacophore scaffold for kinase inhibition and related therapeutic research programs [1][3].

Chemical space Fragment-like (MW
Binding geometry 4-ylmethyl isoxazole for distinct kinase hinge engagement
Elaboration Dual methylene spacer scaffold enables parallel growth vectors

Why 1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea Cannot Be Interchanged with Common Isoxazolyl Urea Analogs in Kinase Screening Campaigns


The isoxazolyl urea class encompasses multiple regioisomeric and substitution variants that exhibit fundamentally different target engagement profiles. The 4-ylmethyl attachment pattern (as in the target compound) places the urea pharmacophore at a distinct vector angle relative to the isoxazole ring compared to the more common 3-yl isomers, altering hydrogen-bonding geometry with kinase hinge regions [1]. The 4-fluorobenzyl substituent confers specific electronic and lipophilic properties (XLogP3 = 1.3; TPSA = 67.2 Ų [2]) that differ from chloro, methoxy, or tert-butyl analogs within the same 4-ylmethyl subclass [3]. These structural nuances directly impact binding kinetics, selectivity profiles, and fragment elaboration trajectories, making generic inter-substitution scientifically invalid for reproducible screening outcomes.

Regioisomer shift: 4-ylmethyl attachment vector may alter hinge-binding geometry compared to 3-yl analogs.
Substituent properties: 4-fluorobenzyl lipophilicity and electronic profile differ from chloro, methoxy, and tert-butyl variants.
Conformational sampling: reduced rotatable bonds in direct-linked analogs may limit binding-mode detection.

Quantitative Differentiation Evidence: 1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea vs. Closest Isoxazolyl Urea Analogs


Isoxazole Regioisomer Selectivity: 4-ylmethyl Linkage Confers Distinct Kinase Binding Geometry Relative to 3-yl and 3-ylmethyl Analogs

The target compound features a 5-methyl-1,2-oxazol-4-ylmethyl group attached to the urea core via a methylene spacer at the 4-position of the isoxazole ring. In contrast, the commercially available comparator 1-[(4-fluorophenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 923696-22-4) bears the identical 4-fluorobenzyl-urea substructure but with the methylene linker attached at the isoxazole 3-position [1]. The 4-yl attachment vector displaces the urea NH donor and carbonyl acceptor by approximately 2.3 Å relative to the 3-yl attachment, altering hydrogen-bonding potential within the kinase ATP-binding pocket [2]. Furthermore, the direct-linked comparator 1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 84882-78-0) lacks both methylene spacers, resulting in a reduced molecular weight (235.21 vs. 263.27 Da) and restricted conformational flexibility (2 vs. 4 rotatable bonds), which fundamentally alters its binding mode [3]. The kinase modulator patent US7750160 explicitly claims isoxazolyl urea derivatives with varied substitution patterns, demonstrating that regioisomeric position modulates kinase selectivity profiles across the kinome [2].

Regioisomer geometry
Cross-study comparable
Target:4-ylmethyl, 4 rot. bonds, MW 263.27
3-ylmethyl analog:3-ylmethyl, MW 249.25
ΔMW +14.0 Da; ΔcLogP -0.5
May engage kinase hinge residues not addressed by 3-yl analogs.
Patent-derived SAR; confirm with target-specific assay.
Kinase inhibition Regioisomer SAR Fragment-based drug design

4-Fluorobenzyl Substituent Electronic Tuning: Lipophilicity and Metabolic Stability Differentiation from Chloro, Methoxy, and Tert-Butyl Analogs

Within the 5-methylisoxazol-4-ylmethyl urea subclass, the 4-fluorobenzyl substituent of the target compound provides a distinct balance of lipophilicity (XLogP3 = 1.3) and electron-withdrawing character (Hammett σp = 0.06 for F) compared to the 4-chlorobenzyl analog (CAS 2034404-55-0, MW = 279.72 Da, Cl σp = 0.23), the 4-methoxybenzyl analog (CAS 2034404-64-1, MW = 275.30 Da, OMe σp = -0.27), and the 4-tert-butylphenyl analog (CAS 2034338-34-4, MW = 287.36 Da, XLogP3 = 2.9) [1][2]. The fluorine atom provides metabolic stability advantages over chlorine (reduced CYP450-mediated oxidative dehalogenation) while maintaining a lower cLogP than the tert-butyl analog (ΔcLogP = -1.6), which is critical for maintaining fragment-like physicochemical properties (cLogP < 3) during hit-to-lead optimization [3]. The 4-fluorobenzyl group also avoids the hydrogen-bond acceptor character of the methoxy analog, simplifying interpretation of SAR during fragment growth campaigns.

Substituent tuning
Class-level inference
4-F:cLogP 1.3, σp 0.06
4-Cl/OMe/t-Bu:cLogP 1.3–2.9, varied σp
ΔcLogP vs t-Bu -1.6; MW advantage
Reported fragment-likeness profile may support ADME endpoint review.
Metabolic stability inferred from fluorine SAR; in vitro validation needed.
Medicinal chemistry SAR ADME optimization Fragment elaboration

Rotatable Bond Flexibility: Target Compound Offers Greater Conformational Sampling Than Direct-Linked Isoxazolyl Urea Analogs

The target compound possesses 4 rotatable bonds due to the presence of two methylene spacers flanking the urea core, compared to only 2 rotatable bonds in the direct-linked analog 1-(4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea (CAS 84882-78-0), which lacks methylene spacers entirely [1][2]. This conformational difference is functionally significant: the additional rotatable bonds in the target compound permit sampling of a broader conformational ensemble, which can be advantageous during fragment screening where induced-fit binding events may require conformational adaptation. The entropic penalty of the more rigid direct-linked analog may preclude detection of weak fragment hits (KD > 100 μM) in biophysical assays such as SPR or NMR, whereas the target compound's flexibility enables exploration of a wider binding landscape [3].

Conformational flexibility
Head-to-head comparison
Target:4 rotatable bonds, complexity 296
Direct-linked analog:2 rotatable bonds, complexity 269
+2 rot. bonds; broader conformational ensemble
May support detection of weak fragment hits in biophysical screens.
Entropic advantage context-dependent on target pocket.
Conformational analysis Fragment screening Binding thermodynamics

Dual Methylene Spacer Architecture Enables Modular Fragment Elaboration Not Possible with Direct-Attached Isoxazolyl Ureas

The target compound incorporates two chemically distinct methylene spacers: one connecting the 4-fluorobenzyl group to the urea NH and another connecting the 5-methylisoxazole to the opposite urea NH. This dual-spacer architecture enables independent chemical modification at either terminus through established synthetic methodologies (e.g., reductive amination, alkylation, or acylation) while preserving the core urea pharmacophore [1]. In contrast, the direct-linked analog CAS 84882-78-0 has no methylene spacers, limiting its utility as a fragment growth vector since modifications would require breaking the urea-N bond directly [2]. The patent literature US7750160 explicitly demonstrates that methylene-spaced isoxazolyl ureas can be elaborated into potent kinase inhibitors through systematic substitution at both termini, with examples showing IC50 values in the low nanomolar range for optimized compounds [3]. This modularity translates to higher synthetic tractability and parallel chemistry compatibility for library production.

Synthetic modularity
Supporting evidence
Target:2 growth vectors, methylene linker chemistry
Direct-linked analog:limited to N-arylation paths
Independent elaboration at both termini possible
Supports parallel library design for fragment-to-lead campaigns.
Patent-validated elaboration routes; scalable in med chem workflows.
Fragment elaboration Parallel synthesis Medicinal chemistry Scaffold hopping

Optimal Research and Procurement Scenarios for 1-[(4-Fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (CAS 2034591-31-4)


Fragment-Based Kinase Inhibitor Screening Libraries Requiring Isoxazole Regioisomer Diversity

The target compound is ideally suited for inclusion in fragment screening libraries targeting the kinase family, where isoxazole regioisomer diversity is critical for exploring hinge-binding pharmacophore space. Its 4-ylmethyl attachment delivers a hydrogen-bonding vector distinct from the more prevalent 3-yl isoxazole ureas, enabling hit identification against kinase targets that are not engaged by 3-substituted fragments [1]. Procurement of this compound alongside the 3-ylmethyl analog (CAS 923696-22-4) allows systematic evaluation of regioisomer-dependent binding, strengthening SAR hypotheses during hit triage .

Medicinal Chemistry Hit Expansion Programs Requiring Dual-Vector Fragment Elaboration

The dual methylene spacer architecture provides two independent growth vectors from a single fragment hit, enabling parallel chemistry approaches to rapidly explore chemical space around both the 4-fluorobenzyl and isoxazole termini [1]. This modularity is particularly valuable in resource-constrained medicinal chemistry programs where maximizing the number of analogs per synthetic cycle is essential for establishing robust SAR. The patent literature demonstrates that optimized compounds derived from methylene-spaced isoxazolyl ureas achieve nanomolar kinase inhibition, validating the elaboration potential of this scaffold [2].

ADME-Focused Fragment Optimization Where Balanced Lipophilicity Is Critical

With an XLogP3 of 1.3, the target compound occupies an optimal lipophilicity window (cLogP 1-3) associated with favorable ADME outcomes in fragment-to-lead progression [1]. Compared to the 4-chlorobenzyl (higher σp, potential metabolic activation), 4-methoxybenzyl (additional H-bond acceptor complicating SAR interpretation), and 4-tert-butylphenyl analogs (cLogP = 2.9, exceeding fragment-likeness criteria), the 4-fluorobenzyl substituent offers the best balance of metabolic stability and physicochemical suitability for CNS and non-CNS drug discovery programs alike [2][3].

Biophysical Fragment Screening (SPR/NMR/TSA) Requiring Conformationally Adaptable Scaffolds

The 4 rotatable bonds of the target compound, compared to 2 rotatable bonds in direct-linked isoxazolyl ureas, provide greater conformational adaptability during binding [1]. This property is advantageous for biophysical screening methods (surface plasmon resonance, saturation transfer difference NMR, thermal shift assays) where weak fragment hits (KD 100 μM - 10 mM) may require conformational adjustments to achieve detectable binding signals. Libraries enriched with conformationally flexible fragments increase hit rates in primary screens, improving the return on investment for fragment screening campaigns .

Application
Selection Property
Validation Focus
Kinase fragment screening
Isoxazole regioisomer diversity (4-ylmethyl vector)
Hinge-binding geometry across kinome panel
Fragment elaboration campaigns
Dual methylene spacer scaffold
Independent growth vector chemistry and SAR expansion
ADME-aware fragment optimization
Reported fragment-like lipophilicity profile
Metabolic stability and fragment-likeness (cLogP, TPSA) review
Biophysical fragment screening (SPR/NMR)
Conformational flexibility (4 rotatable bonds)
Weak hit detection probability; binding thermodynamics
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